1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid
CAS No.: 477851-07-3
Cat. No.: VC2159565
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477851-07-3 |
|---|---|
| Molecular Formula | C16H12N2O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) |
| Standard InChI Key | OTNAIBHPYIMBOD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O |
Introduction
Chemical Identity and Physical Properties
Basic Information
1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid is characterized by its unique molecular structure and specific chemical identifiers. The compound has been cataloged with precise chemical parameters that define its identity in scientific literature and chemical databases.
Table 1: Chemical Identity of 1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid
| Parameter | Value |
|---|---|
| CAS Number | 477851-07-3 |
| Molecular Formula | C16H12N2O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) |
| Standard InChIKey | OTNAIBHPYIMBOD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O |
The compound's structure comprises an isoquinoline core with a carbonyl group at position 1, a pyridin-3-ylmethyl substituent at position 2, and a carboxylic acid group at position 4. This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of 1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid provide essential information for its handling, formulation, and application in research settings.
Table 2: Physical and Chemical Properties
| Property | Value | Determination Method |
|---|---|---|
| Density | 1.409±0.06 g/cm³ | Predicted |
| Melting Point | 298°C | Experimental |
| Boiling Point | 505.9±50.0°C | Predicted |
| pKa | 6.51±0.20 | Predicted |
| Hazard Classification | Irritant (Xi) | Reported |
The compound's relatively high melting point (298°C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and the nitrogen-containing heterocycles . The predicted pKa value of 6.51±0.20 indicates moderate acidity from the carboxylic acid functional group, which may influence its behavior in biological systems and potential formulation strategies .
Structural Features
Molecular Architecture
The architecture of 1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid features a bicyclic isoquinoline system with three key functional groups strategically positioned around this core structure. The isoquinoline nucleus consists of a benzene ring fused with a pyridine ring, creating a planar aromatic system with distinctive electronic properties.
The three primary functional groups include:
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A carbonyl group (C=O) at position 1, creating the 1-oxo feature that contributes to the compound's hydrogen-bonding capabilities and electronic distribution
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A pyridin-3-ylmethyl substituent attached to the nitrogen at position 2, adding structural complexity and potential biological recognition sites
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A carboxylic acid group (-COOH) at position 4, providing acidic properties and additional hydrogen bonding potential
This specific arrangement of functional groups creates a unique three-dimensional structure with multiple potential interaction points for biological targets, including hydrogen bond donors and acceptors, aromatic regions for π-π interactions, and an acidic moiety.
Synthesis Methods
Key Reaction Mechanisms
The synthesis of isoquinolone-4-carboxylic acids generally involves several key mechanistic steps:
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Formation of the basic isoquinoline scaffold, often through cycloaddition or cyclization reactions
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Introduction of the carbonyl group at position 1
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Installation of the pyridin-3-ylmethyl substituent at position 2
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Incorporation or derivatization of the carboxylic acid group at position 4
The recently developed copper-catalyzed cascade reaction for related compounds employs a "ligand-free catalytic system" that demonstrates "broad substrate scope and good functional group tolerance" . This approach represents a significant advancement in the synthesis of this class of compounds, offering a more efficient and versatile route than traditional methods.
The Ugi-4CR (four-component reaction) strategy mentioned in the literature provides a powerful platform for creating structurally diverse heterocycles in an atom and step-economic manner . This multicomponent reaction approach allows for the rapid assembly of complex molecules with multiple points of diversity, making it particularly valuable for medicinal chemistry applications.
Biological Activities and Applications
Structure-Based Applications
The unique structural features of 1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid provide multiple opportunities for application development:
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The carboxylic acid moiety offers a convenient point for derivatization, potentially allowing for the creation of esters, amides, or other functional group modifications to optimize properties or target specificity
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The compound could serve as a valuable building block or scaffold for the development of more complex molecules with enhanced biological activities
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The distinctive heterocyclic system may provide a useful template for structure-based drug design, particularly for targets that recognize nitrogen-containing heterocycles
As noted in recent literature, the development of efficient synthetic routes to isoquinolone-4-carboxylic acids has made this class of compounds more accessible for research applications , potentially accelerating investigation into their biological properties and practical applications.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid have been reported in the literature, providing context for understanding the potential significance of structural variations.
A notable related compound is 1'-methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid, which shares the core structural elements but incorporates a spiro-fusion with a piperidine ring at position 3 . This modification creates a more three-dimensional structure compared to the relatively planar configuration of our target compound.
Further derivatives of this spirocyclic compound have been synthesized with various amide substituents replacing the carboxylic acid group at position 4, including:
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1'-Methyl-2-(pyridin-3-yl-methyl)-4-(pyrrolidine-1-carbonyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one (6a)
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1'-Methyl-4-(piperidine-1-carbonyl)-2-(pyridin-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one (6b)
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1'-Methyl-4-(4-phenylpiperazine-1-carbonyl)-2-(pyridin-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one (6c)
Comparative Properties
Table 3: Comparison of 1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid with Related Compounds
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| 1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | Reference compound | Baseline properties |
| 1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid | Spiro-fusion with piperidine at position 3 | Increased three-dimensionality, altered conformational properties, potential changes in target selectivity |
| Amide derivatives (compounds 6a-d) | Replacement of carboxylic acid with various amide groups | Modified solubility, membrane permeability, metabolic stability, and hydrogen bonding capabilities |
Future Research Directions
Addressing Current Limitations
Current research on 1-Oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid faces several challenges that must be addressed to fully realize its potential:
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Limited specific biological data: While the general class of compounds shows promise, more targeted studies on this specific structure are needed to clarify its biological profile
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Synthetic optimization: Although recent advances have improved access to isoquinolone-4-carboxylic acids generally , further refinement of synthetic routes specifically for this compound would be beneficial
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Physical property limitations: The relatively high melting point and potential solubility issues suggested by its structure may present challenges for certain applications, necessitating formulation strategies or structural modifications
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Structure-activity understanding: More comprehensive mapping of how specific structural elements contribute to activity would enable more rational design of derivatives with enhanced properties
Addressing these limitations through focused research efforts would significantly advance understanding of this compound and its potential applications in various fields.
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